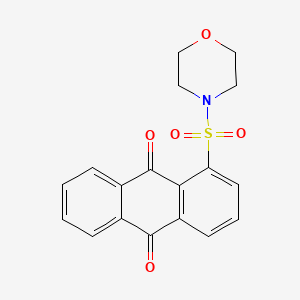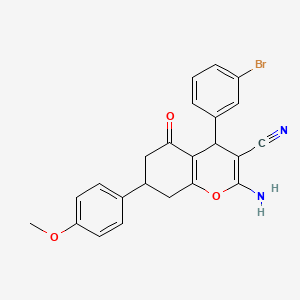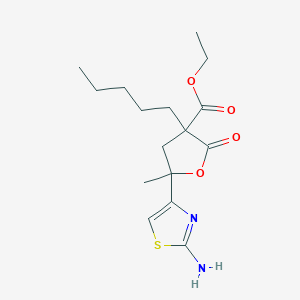
1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Sulfonated anthracene-9,10-dione, morpholine.
Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione can be synthesized through several methods
-
Sulfonation of Anthracene-9,10-dione:
Reagents: Anthracene-9,10-dione, sulfuric acid, and chlorosulfonic acid.
Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) to ensure complete sulfonation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media at room temperature.
Products: Oxidized derivatives of the anthraquinone structure.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures.
Products: Reduced forms of the anthraquinone, often leading to hydroquinone derivatives.
-
Substitution:
Reagents: Various nucleophiles such as amines, thiols.
Conditions: Performed in the presence of a base at room temperature.
Products: Substituted anthraquinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Morpholine in the presence of triethylamine.
Major Products:
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone compounds.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione has diverse applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Acts as a catalyst in certain organic reactions.
-
Biology:
- Employed in the study of enzyme inhibition and protein interactions.
- Used in fluorescence microscopy due to its photophysical properties.
-
Medicine:
- Investigated for its potential anticancer properties.
- Used in the development of diagnostic agents.
-
Industry:
- Utilized in the production of dyes and pigments.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group enhances its binding affinity to these targets, while the morpholine ring provides additional stability and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Anthracene-9,10-dione: Lacks the sulfonyl and morpholine groups, making it less reactive.
1-(Piperidin-4-ylsulfonyl)anthracene-9,10-dione: Similar structure but with a piperidine ring instead of morpholine, leading to different reactivity and applications.
1-(Morpholin-4-ylsulfonyl)anthraquinone: Similar but with different oxidation states, affecting its chemical behavior.
Uniqueness: 1-(Morpholin-4-ylsulfonyl)anthracene-9,10-dione is unique due to the presence of both the morpholine and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and binding affinity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H15NO5S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-morpholin-4-ylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO5S/c20-17-12-4-1-2-5-13(12)18(21)16-14(17)6-3-7-15(16)25(22,23)19-8-10-24-11-9-19/h1-7H,8-11H2 |
InChI-Schlüssel |
RFBPMEWHXVGMDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651394.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide](/img/structure/B11651396.png)
![(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651401.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine](/img/structure/B11651403.png)

![N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11651436.png)

![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651447.png)
![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)
![2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11651457.png)
